(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
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Overview
Description
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, the introduction of the thiophen-2-ylmethyl group, and the final coupling with the benzo[d][1,3]dioxole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.
Thiophene Derivatives: Compounds containing the thiophene ring.
Benzo[d][1,3]dioxole Derivatives: Compounds with the benzo[d][1,3]dioxole moiety.
Uniqueness
What sets (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea apart is its combination of these three distinct structural elements, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H16N4O4S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H16N4O4S/c26-20(22-13-7-8-17-18(10-13)29-12-28-17)24-19-15-5-1-2-6-16(15)23-21(27)25(19)11-14-4-3-9-30-14/h1-10H,11-12H2,(H2,22,24,26) |
InChI Key |
CTNPCLVXBHNWNC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CC5=CC=CS5 |
Origin of Product |
United States |
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